3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid
Description
3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a sulfanyl (-S-) group at the 3-position, linked to a 3,4-difluorophenyl ring. Its molecular formula is C₉H₈F₂O₂S, with a molecular weight of 230.22 g/mol (calculated). The compound is cataloged under CAS numbers such as 412936-84-6 () and is commercially available for research purposes .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZSACZPZEUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCC(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid typically involves the reaction of 3,4-difluorothiophenol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid as a non-steroidal anti-inflammatory drug (NSAID). Its structure allows it to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity in animal models, suggesting its utility in treating conditions such as arthritis and other inflammatory disorders .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals .
Agrochemical Applications
1. Herbicides and Pesticides
This compound has been explored as a potential herbicide due to its ability to disrupt plant growth hormones. Its efficacy against specific weed species has been documented in field trials, demonstrating a reduction in weed biomass while being safe for crops .
2. Plant Growth Regulators
In addition to herbicidal properties, this compound can act as a plant growth regulator. It modulates various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized .
Materials Science
1. Polymer Synthesis
The compound serves as an intermediate in synthesizing various polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is used in formulating advanced coatings and adhesives. These materials are crucial in industries such as automotive and construction, where durability and resistance to environmental factors are paramount .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity. Pathways involved may include modulation of oxidative stress and inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
2-[(3,4-Difluorophenyl)sulfanyl]propanoic acid (EN300-95976) differs in the placement of the sulfanyl group at the 2-position of the propanoic acid chain instead of the 3-position.
3-[(3,4-Dimethylphenyl)sulfanyl]propanoic acid (ST-2025) replaces fluorine atoms with methyl groups. Methyl substituents are less electronegative than fluorine, reducing electron-withdrawing effects and possibly enhancing lipophilicity. Such changes could influence metabolic stability or solubility .
3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid introduces a hydroxyl group and a methyl branch on the propanoic acid chain.
Functional Group Modifications
3-(3,4-Difluorophenyl)propanoic acid lacks the sulfanyl group, directly attaching the difluorophenyl ring to the propanoic acid. This absence of sulfur reduces molecular weight (186.16 g/mol vs. 230.22 g/mol) and may decrease thiol-mediated reactivity, impacting applications in antioxidant or enzyme-targeting contexts .
3-[4-(Trifluoromethyl)phenyl]propanoic acid substitutes fluorine with a trifluoromethyl (-CF₃) group. The -CF₃ group is bulkier and more electron-withdrawing than -F, which could enhance metabolic stability but reduce solubility due to increased hydrophobicity .
Physicochemical Properties
- Melting Points: 3-(3,4-Difluorophenyl)propanoic acid melts at 49–53°C , while its sulfanyl analog’s melting point is unreported. Fluorinated compounds generally exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole, van der Waals) .
- Lipophilicity: The sulfanyl group in 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid increases logP compared to non-sulfanyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
Pharmacological Relevance
The compound LY3020371, a potent mGlu2/3 antagonist, incorporates a 3,4-difluorophenyl sulfanylmethyl group.
Data Table: Key Structural Analogs and Properties
Biological Activity
3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid, with the CAS number 863667-96-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2O2S, and it has a molecular weight of 236.25 g/mol. The compound features a propanoic acid moiety linked to a difluorophenylsulfanyl group, which contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin regulation .
- Receptor Binding : Research indicates that this compound can bind to metabotropic glutamate receptors (mGlu2/3), influencing neurotransmitter release and potentially providing therapeutic effects in neuropsychiatric disorders .
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induced apoptosis and cell cycle arrest |
| HepG2 (liver cancer) | 0.119 ± 0.007 | Significant anti-proliferative activity |
| HCT-116 (colon cancer) | Not specified | Induced cell growth arrest |
These studies suggest that this compound exhibits notable anti-cancer properties, particularly in breast and liver cancer models .
In Vivo Studies
In vivo experiments have shown promising results regarding the antidepressant-like effects of this compound when administered in mouse models. Specifically, it demonstrated significant efficacy in the forced swim test (FST), an established model for evaluating antidepressant activity .
Case Studies and Research Findings
- Antidepressant Activity : A study highlighted the compound's ability to modulate glutamate receptor activity, leading to an antidepressant-like effect in mice . This suggests potential applications in treating depression and anxiety disorders.
- Anti-Cancer Potential : Research involving various cancer cell lines indicated that the compound could induce apoptosis through specific signaling pathways, making it a candidate for further development as an anti-cancer agent .
- DPP-4 Inhibition : The compound's role as a DPP-4 inhibitor has been investigated, showing promise in enhancing insulin secretion and reducing blood glucose levels in diabetic models . This positions it as a potential therapeutic agent for managing diabetes mellitus.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-[(3,4-difluorophenyl)sulfanyl]propanoic acid, and how do their yields compare?
- Methodological Answer : Two primary routes are inferred from analogous sulfanyl-containing compounds:
Thiol-Epoxide Ring-Opening : React 3,4-difluorothiophenol with β-propiolactone under basic conditions. This method is analogous to the synthesis of 3-(3,4-difluorophenoxy)propanoic acid (49% yield) .
Nucleophilic Substitution : Use 3,4-difluorothiophenol with acrylonitrile, followed by hydrolysis of the nitrile to the carboxylic acid. This approach mirrors a 72% yield route for phenoxypropanoic acid derivatives .
- Key Considerations : Optimize reaction temperature and base (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Purification via recrystallization or column chromatography is recommended.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents.
- NMR Spectroscopy : Confirm the sulfanyl linkage (¹H NMR: δ 3.2–3.5 ppm for –SCH₂–; ¹³C NMR: δ 35–40 ppm for C–S bond) .
- FT-IR : Identify carboxylic acid (–COOH) stretching (~2500–3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹).
- Reference Standards : Compare with commercially available analogs (e.g., 3-(3,4-difluorophenyl)propanoic acid, CAS 161712-75-0) for spectral alignment .
Advanced Research Questions
Q. What experimental strategies are recommended to study the metabolic fate of this compound in vivo?
- Methodological Answer :
- In Vitro Models :
- Hepatocyte/Microsome Assays : Incubate with liver microsomes (e.g., mouse or human) to identify phase I metabolites (e.g., oxidation of the sulfur atom or defluorination) .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes using fluorometric assays.
- In Vivo Studies :
- Rodent Models : Administer the compound (oral/IP) and collect urine/serum. Use LC-HRMS to detect sulfoxide/sulfone derivatives or conjugated metabolites (e.g., glucuronides) .
- Metabolite Identification : Apply MS/MS fragmentation patterns and compare with known pathways of structurally related compounds (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid) .
Q. How can researchers address discrepancies in observed vs. predicted bioactivity of this compound?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to assess electronic effects of the sulfanyl group on acidity (pKa) and reactivity. Compare with phenoxy or alkylthio analogs.
- Structure-Activity Relationships (SAR) : Syntify derivatives (e.g., replacing –S– with –O– or –SO₂–) and test in bioassays (e.g., antioxidant activity via DPPH assay) .
- Controlled Replication : Ensure batch-to-batch consistency in synthesis and purity, as impurities (e.g., unreacted thiophenol) may skew bioactivity results .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
